molecular formula C8H4ClF13O B12539776 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane CAS No. 651733-01-6

7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane

Cat. No.: B12539776
CAS No.: 651733-01-6
M. Wt: 398.55 g/mol
InChI Key: AXHRWDRHPHQYGG-UHFFFAOYSA-N
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Description

7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms imparts high thermal stability and chemical inertness, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane typically involves the following steps:

    Starting Material: The synthesis begins with a suitable heptane derivative.

    Chlorination: The chlorination step involves the use of chlorine gas or other chlorinating agents to introduce the chlorine atom at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Reactors: Utilizing batch or continuous reactors to ensure efficient mixing and reaction control.

    Purification: The product is purified using techniques such as distillation or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Reduction Reactions: The compound can be reduced to form different derivatives.

    Oxidation Reactions: Oxidation can lead to the formation of various oxidized products.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used.

Major Products

    Substitution: Products include derivatives with different functional groups replacing the chlorine atom.

    Reduction: Reduced forms of the compound with fewer fluorine atoms.

    Oxidation: Oxidized products with additional oxygen-containing functional groups.

Scientific Research Applications

7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in pharmaceuticals due to its unique chemical properties.

    Industry: Utilized in the production of high-performance materials, coatings, and specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane involves:

    Molecular Targets: The compound interacts with specific molecular targets, such as enzymes or receptors, depending on its application.

    Pathways: It may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    7-Chloro-1,1,2,3,3,4,4,5,5,6,6,7,7-tridecafluorohept-1-ene: Similar in structure but lacks the methoxy group.

    1-Chloro-2,3,3,4,4,5,5-heptafluorocyclopent-1-ene: Contains fewer fluorine atoms and a cyclopentene ring.

Uniqueness

    Methoxy Group: The presence of the methoxy group in 7-Chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane imparts unique chemical properties, such as increased solubility and reactivity.

    Fluorine Content: The high fluorine content provides exceptional thermal stability and chemical resistance, making it distinct from other similar compounds.

Properties

CAS No.

651733-01-6

Molecular Formula

C8H4ClF13O

Molecular Weight

398.55 g/mol

IUPAC Name

7-chloro-1,1,1,2,2,3,3,4,4,5,5,6,7-tridecafluoro-6-methoxyheptane

InChI

InChI=1S/C8H4ClF13O/c1-23-3(11,2(9)10)4(12,13)5(14,15)6(16,17)7(18,19)8(20,21)22/h2H,1H3

InChI Key

AXHRWDRHPHQYGG-UHFFFAOYSA-N

Canonical SMILES

COC(C(F)Cl)(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)F

Origin of Product

United States

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